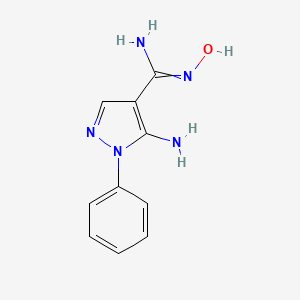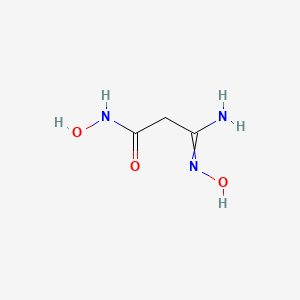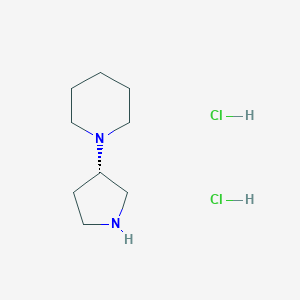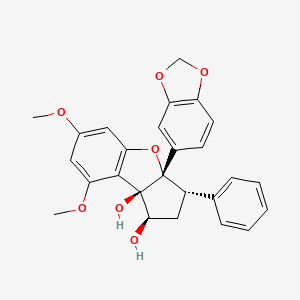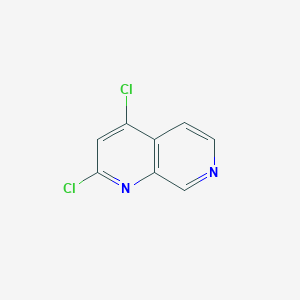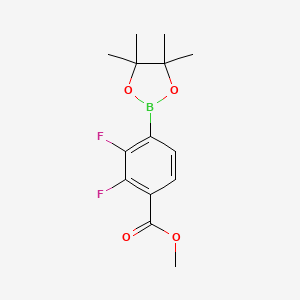
Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Vue d'ensemble
Description
“Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
In organic synthesis reactions, boric acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
This compound is utilized as a reagent in Suzuki–Miyaura cross-coupling reactions with aryl halides to form carbon-carbon (C-C) bonds . This reaction is pivotal in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Synthesis of Biphenyl Derivatives
It serves as a reagent for the selective ortho C-H arylation of ketones using a rhodium catalyst to synthesize biphenyl derivatives . This process is significant in creating compounds with potential applications in OLEDs and pharmaceuticals.
Drug Design and Delivery
Phenylboronic pinacol esters are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy (BNCT) . BNCT is a targeted cancer treatment that uses boron-containing compounds accumulated in cancer cells and irradiated with neutrons to destroy the cells.
Neutron Capture Therapy
The compound’s role as a boron-carrier in BNCT offers a non-invasive approach for cancer cell destruction. The boron atoms undergo decay upon neutron irradiation, releasing particles that exert localized cytotoxicity .
Catalytic Protodeboronation
It can undergo catalytic protodeboronation, which is useful in synthesizing various organic molecules . This reaction is essential for modifying molecular structures to achieve desired chemical properties.
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters like this compound to hydrolysis has been studied . Understanding this process is crucial for the stability and shelf-life of pharmaceuticals and other boron-containing compounds.
Pharmaceutical Intermediates
It is used as an intermediate in pharmaceutical manufacturing . Intermediates like this are vital for constructing complex drug molecules during synthesis.
Organic Synthesis Research
This compound is involved in various organic synthesis research projects due to its reactivity and ability to form stable complexes with other organic molecules .
Mécanisme D'action
Target of Action
The primary targets of Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are often enzymes or specific ligand drugs . These targets play a crucial role in the organic synthesis of drugs, where it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate affects the Suzuki–Miyaura cross-coupling pathway . This pathway is widely applied in carbon–carbon bond-forming reactions . The downstream effects include the formation of new organic compounds.
Pharmacokinetics
It’s known that boronic pinacol esters, to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate’s action can vary depending on the specific targets and the context of its use. For instance, in the context of anticancer drug research, enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. For example, the pH level can significantly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which the compound is used can impact its effectiveness.
Orientations Futures
Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . These areas present potential future directions for the use of “Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”.
Propriétés
IUPAC Name |
methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(18)19-5)10(16)11(9)17/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOFHQYKSWBXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



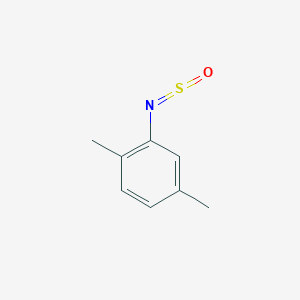
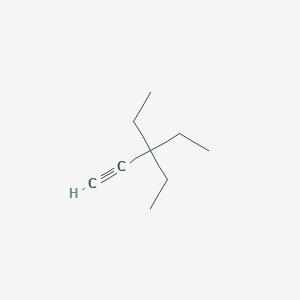

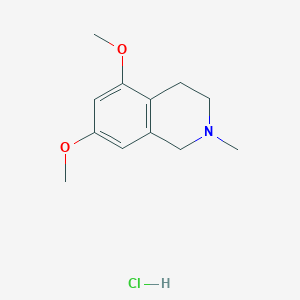
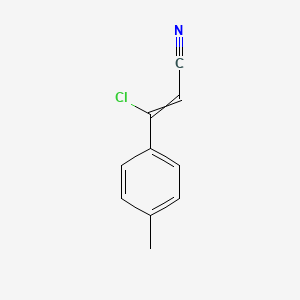

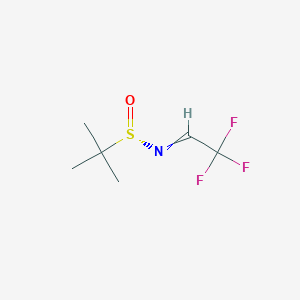
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide](/img/structure/B1430779.png)
